molecular formula C23H26N6O B14921353 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14921353
M. Wt: 402.5 g/mol
InChI Key: REHADNBIPNEXRW-UHFFFAOYSA-N
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Description

N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of N4-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of various substituents to achieve the desired structure. Common methods include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: Various substituents can be introduced through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The final step often involves coupling reactions to attach the carboxamide group to the pyrazole ring.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: It is used in biological studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It is used in the synthesis of other complex organic molecules and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N4-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazole Derivatives: These compounds share the pyrazole ring structure and exhibit similar pharmacological activities.

    Imidazole Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

    Indole Derivatives: These compounds contain an indole ring and are widely studied for their therapeutic potential.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)propan-2-yl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-14(11-18-13-28(5)26-16(18)3)25-23(30)20-12-15(2)24-22-21(20)17(4)27-29(22)19-9-7-6-8-10-19/h6-10,12-14H,11H2,1-5H3,(H,25,30)

InChI Key

REHADNBIPNEXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC(C)CC4=CN(N=C4C)C

Origin of Product

United States

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